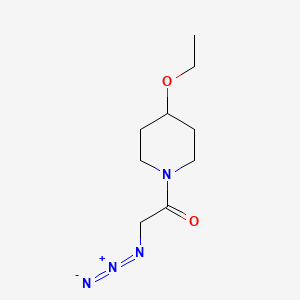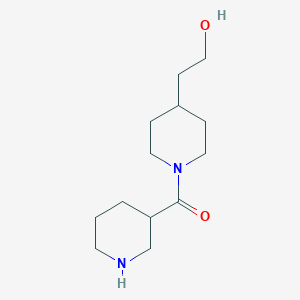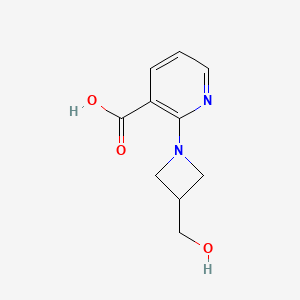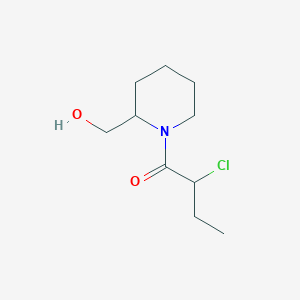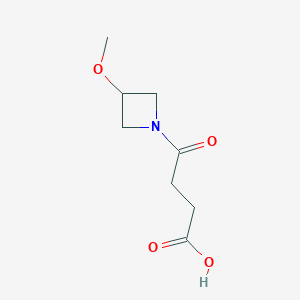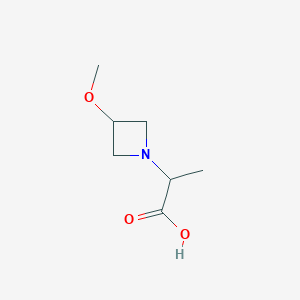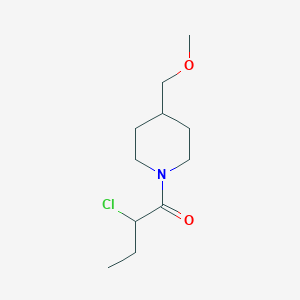
2-(Ethoxymethyl)-1-prolylpyrrolidine
Vue d'ensemble
Description
2-(Ethoxymethyl)-1-prolylpyrrolidine (EMP) is a synthetic chemical compound belonging to the class of pyrrolidines. It is a colorless liquid with a boiling point of 140°C and a melting point of -20°C. It is soluble in water, ethanol, and methanol. EMP has been used in a variety of scientific applications, including synthesis, medicinal chemistry, and drug discovery.
Applications De Recherche Scientifique
2-(Ethoxymethyl)-1-prolylpyrrolidine has been used in a variety of scientific research applications. It has been used as a building block for synthesizing a variety of organic compounds, including heterocycles, peptides, and polymers. It has also been used in medicinal chemistry and drug discovery, as it is a versatile scaffold for synthesizing novel molecules.
Mécanisme D'action
2-(Ethoxymethyl)-1-prolylpyrrolidine is believed to act as an agonist of the 5-HT2A serotonin receptor, as well as a partial agonist of the 5-HT2C serotonin receptor. It is also believed to interact with the dopamine D2 receptor.
Biochemical and Physiological Effects
2-(Ethoxymethyl)-1-prolylpyrrolidine has been found to have a variety of biochemical and physiological effects. It has been found to have antidepressant-like effects in animal models, as well as anxiolytic-like effects. It has also been found to have anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-(Ethoxymethyl)-1-prolylpyrrolidine has a number of advantages for laboratory experiments. It is a versatile scaffold for synthesizing novel molecules, and it is relatively easy to synthesize using a variety of methods. However, it is also important to note that 2-(Ethoxymethyl)-1-prolylpyrrolidine is a relatively unstable compound, and it is prone to hydrolysis and oxidation.
Orientations Futures
Some potential future directions for research involving 2-(Ethoxymethyl)-1-prolylpyrrolidine include further investigation into its biochemical and physiological effects, as well as its potential therapeutic applications. Additionally, further research into its synthesis methods and its stability could also be beneficial. Additionally, further research into the structure-activity relationships of 2-(Ethoxymethyl)-1-prolylpyrrolidine could also be beneficial, as this could lead to the development of more potent and specific compounds.
Propriétés
IUPAC Name |
[2-(ethoxymethyl)pyrrolidin-1-yl]-pyrrolidin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-2-16-9-10-5-4-8-14(10)12(15)11-6-3-7-13-11/h10-11,13H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APCBTZFGIAJTBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCCN1C(=O)C2CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



